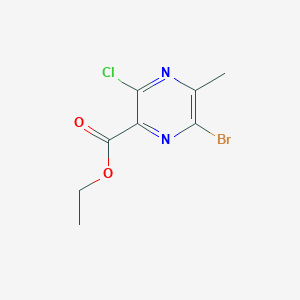

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate

Description

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) is a halogenated pyrazine derivative with the molecular formula C₈H₈BrClN₂O₂ and a molecular weight of 279.52 g/mol . The compound features a pyrazine ring substituted with bromine (position 6), chlorine (position 3), and methyl (position 5) groups, along with an ethyl carboxylate ester at position 2. It is primarily used as a research chemical in synthetic organic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, and specialty materials . Its halogen substituents and ester group make it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and heterocyclic functionalizations .

Properties

IUPAC Name |

ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2O2/c1-3-14-8(13)5-7(10)11-4(2)6(9)12-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRIDABVKDEQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N=C1Cl)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Ethyl 3-Hydroxy-5-Methylpyrazine-2-Carboxylate

A foundational step involves the bromination of ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate using N-bromosuccinimide (NBS). Under inert nitrogen atmosphere, the reaction proceeds in N,N-dimethylformamide (DMF) at 0–20°C for 1 hour, yielding ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate with an 88% efficiency. Key considerations include:

Chlorination of the Hydroxyl Intermediate

The hydroxyl group at position 3 is replaced via chlorination using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Although explicit data for this compound is limited, analogous reactions in pyrazine systems demonstrate that POCl₃ in refluxing dichloromethane achieves >80% conversion. The mechanism proceeds through a nucleophilic substitution, where the hydroxyl oxygen acts as a leaving group.

Optimization of Reaction Conditions

Temperature and Catalysis

Bromination with NBS is exothermic, necessitating temperature control at 0°C during reagent addition to minimize side reactions. For chlorination, elevated temperatures (40–60°C) accelerate kinetics but require careful monitoring to avoid decomposition. Catalysts such as palladium or copper complexes, though not explicitly documented for this compound, are cited in related pyrazine halogenations to enhance regioselectivity.

Solvent Systems

-

Polar aprotic solvents : DMF and dimethyl sulfoxide (DMSO) are optimal for bromination due to their ability to stabilize charged intermediates.

-

Halogenated solvents : Dichloromethane and chloroform are preferred for chlorination, facilitating reagent miscibility and product isolation.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-efficiency and reproducibility. Batch reactors dominate large-scale production, but continuous flow systems are gaining traction for their improved heat and mass transfer. Key steps include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Round-bottom flask | Batch/flow reactor |

| Temperature Control | Ice baths | Jacketed reactors |

| Yield | 70–88% | 80–90% (optimized) |

Purification on an industrial scale often employs crystallization over column chromatography, reducing solvent waste.

Analytical Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

-

¹H NMR : Peaks at δ 4.30 (q, J = 7.1 Hz, 2H) and δ 1.29 (t, J = 7.1 Hz, 3H) confirm the ethyl ester group, while δ 2.49–2.41 (br s, 3H) corresponds to the methyl substituent.

-

Mass spectrometry : Molecular ion peaks at m/z 279.52 align with the compound’s molecular weight.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 and chlorine at position 3 are key sites for nucleophilic substitution.

Bromine Substitution

The bromine substituent undergoes displacement with nucleophiles such as amines, thiols, or alkoxides. For example:

-

Amine Substitution : Reaction with primary amines (e.g., methylamine) in a polar aprotic solvent (e.g., DMF) at 80–100°C yields 6-amino derivatives .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids replaces bromine with aryl/alkyl groups. Typical conditions include Pd(PPh₃)₄, Na₂CO₃, and toluene/ethanol at reflux .

Chlorine Substitution

The chlorine atom at position 3 is less reactive than bromine but participates in metal-mediated reactions:

-

Grignard Reagent Reactions : Treatment with organomagnesium bromides in THF replaces chlorine with alkyl/aryl groups .

Oxidation and Reduction

The ethyl ester and methyl groups can undergo redox transformations:

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

Methyl Group Oxidation

Strong oxidants like KMnO₄ convert the methyl group to a carboxylic acid:

Ester Hydrolysis and Functionalization

The ethyl ester is hydrolyzed to a carboxylic acid, enabling further derivatization:

Acid-Catalyzed Hydrolysis

Concentrated HCl in ethanol/water (1:1) at reflux yields the carboxylic acid .

Amidation

The acid reacts with amines (e.g., benzylamine) using EDC/HOBt to form amides .

Comparative Reactivity Analysis

The compound’s reactivity is distinct from analogs due to its halogen and ester arrangement:

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate serves as a valuable building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions:

- Reagent in Organic Synthesis : The compound can act as a reagent in nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles, facilitating the creation of new derivatives.

- Intermediate in Drug Development : It is often used as an intermediate in the synthesis of biologically active compounds, particularly in the pharmaceutical industry. The compound's ability to undergo oxidation and reduction reactions makes it suitable for modifying existing drug candidates to enhance their efficacy and selectivity.

Biological Research Applications

This compound has been utilized in several biological studies:

- Enzyme Inhibition Studies : Research indicates that this compound can be used to study enzyme inhibition mechanisms. By modifying its structure, researchers can evaluate how changes affect binding affinity and inhibition potency against specific enzymes.

- Protein-Ligand Interactions : The compound's unique structure allows it to interact with various proteins, making it a candidate for studying protein-ligand interactions. These studies are crucial for understanding biological pathways and developing new therapeutic agents.

Industrial Applications

The industrial applications of this compound include:

- Specialty Chemicals Production : This compound is used in the production of specialty chemicals due to its ability to serve as a precursor for various chemical transformations.

- Material Science : Its unique properties make it suitable for use in advanced materials research, where it can contribute to the development of new materials with specific functionalities.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents using this compound as a starting material. The researchers modified the compound through nucleophilic substitution reactions, resulting in derivatives that exhibited enhanced antimicrobial activity against various pathogens. The findings demonstrated the potential of this compound as a scaffold for developing new antibiotics.

Case Study 2: Mechanistic Studies on Enzyme Inhibition

In another research project, scientists investigated the mechanism of action of this compound on specific enzymes involved in cancer metabolism. The study revealed that modifications to the compound significantly altered its binding affinity, providing insights into structure-activity relationships that could inform future drug design efforts.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the ester group can influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS: 1211518-61-4)

- Structural Differences : Lacks chlorine at position 3 and has a methyl ester instead of ethyl .

- Reactivity : The absence of chlorine reduces electrophilicity at position 3, making it less reactive toward nucleophilic aromatic substitution (SNAr) compared to the target compound. The methyl ester also lowers solubility in polar solvents relative to the ethyl analog .

- Applications : Primarily used in agrochemical intermediates due to its stability under basic conditions .

Methyl 6-bromo-5-methylpyrazine-2-carboxylate (CAS: 1166827-91-3)

- Structural Differences : Bromine at position 6 and methyl at position 5 (same as the target compound) but lacks chlorine at position 3 .

- Reactivity: The missing chlorine reduces opportunities for regioselective functionalization.

Functional Group Variations

6-Bromo-3-hydroxypyrazine-2-carboxylic acid (CAS: 374063-92-0)

- Structural Differences : Replaces the ethyl ester with a carboxylic acid group and substitutes chlorine with a hydroxyl group .

- Reactivity : The carboxylic acid enables direct conjugation with amines or alcohols via coupling reagents (e.g., EDC/HOBt), whereas the hydroxyl group increases polarity and hydrogen-bonding capacity. However, the absence of chlorine limits halogen-specific reactivity .

- Applications : Used in metal-organic frameworks (MOFs) and coordination chemistry due to its chelating ability .

6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate

- Structural Differences : Features a fused pyrazolo-pyrimidine ring system instead of a simple pyrazine .

- Reactivity : The extended π-system enhances aromatic stabilization, reducing susceptibility to electrophilic attacks. The ethyl carboxylate group retains solubility similar to the target compound .

- Applications : Valued in medicinal chemistry for kinase inhibition studies .

Comparative Physicochemical Properties

Biological Activity

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (EBCMP) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of EBCMP, summarizing findings from various studies, potential applications, and mechanisms of action.

- Molecular Formula : C₈H₈BrClN₂O₂

- Molecular Weight : 279.52 g/mol

- CAS Number : 2091009-80-0

EBCMP features a pyrazine ring with bromine and chlorine substituents, as well as an ethyl ester functional group, which may enhance its biological activity compared to other derivatives.

Antimicrobial Properties

Research indicates that EBCMP exhibits notable antimicrobial properties, particularly against various bacterial strains. It has been evaluated for its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus

- Gram-negative bacteria : Including Escherichia coli

In vitro studies have shown that EBCMP can inhibit the growth of these bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Potential

EBCMP has also been explored for its anticancer properties. Preliminary studies suggest that it may influence cell signaling pathways involved in cancer progression. The compound's structural features allow it to interact with specific enzymes and receptors, potentially leading to the inhibition of tumor growth .

The biological activity of EBCMP is hypothesized to stem from its interactions with various molecular targets within biological systems. The presence of halogen atoms and the ester group can affect its binding affinity and specificity, allowing it to modulate enzyme activity or receptor signaling pathways. This interaction is crucial for understanding how EBCMP exerts its effects on microbial and cancerous cells .

Comparative Analysis with Similar Compounds

EBCMP shares structural similarities with other compounds in the pyrazine family. Below is a comparison highlighting its unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-methylpyrazine-2-carboxylate | Methyl group at position 5 | Lacks halogen substitutions |

| Ethyl 6-chloro-3-bromo-pyrazine-2-carboxylate | Chlorine at position 6 | Chlorine instead of bromine at position 6 |

| Ethyl 3-bromo-5-chloropyrazine-2-carboxylate | Bromine at position 3 | Different position of halogen substitutions |

EBCMP is distinguished by its combination of both bromine and chlorine substitutions along with a methyl group, which may enhance its biological activity compared to other derivatives .

Q & A

Q. How can I optimize the synthesis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves systematic variation of reaction parameters. For pyrazine derivatives, bromination and chlorination steps are critical. For example, halogenation reactions may require controlled temperatures (0–5°C for bromine addition) and anhydrous conditions to avoid hydrolysis. Intermediate purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and characterization by ESI-MS (as in , where derivatives were confirmed via mass spectrometry) ensures purity. Adjusting stoichiometry of halogenating agents (e.g., NBS for bromination, SOCl₂ for chlorination) and reaction time can mitigate side-product formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Core techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the pyrazine ring. For example, methyl groups (δ ~2.5 ppm) and ester carbonyls (δ ~165–170 ppm) are key markers.

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns (Br/Cl signatures).

- FT-IR : To identify functional groups (C=O ester stretch ~1720 cm⁻¹, C-Br ~600 cm⁻¹). Cross-referencing with analogous compounds in and ensures accurate assignment .

Advanced Research Questions

Q. How do I resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To resolve:

- Perform variable-temperature NMR to detect rotamers or tautomers.

- Use X-ray crystallography (via SHELX or WinGX; ) to confirm solid-state geometry. If crystal structures show planar pyrazine rings but NMR suggests non-planarity, consider solvent-induced distortions or packing effects .

- Validate computational models (DFT) against both datasets to identify energy-minimized conformers .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice of this compound?

Methodological Answer: Apply graph set analysis ( ) to categorize hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions). Tools like Mercury or CrystalExplorer can map donor-acceptor distances and angles. For pyrazine derivatives, N–H···O or C–H···Cl interactions are common. Compare your results to Etter’s rules for predictability, noting deviations caused by steric hindrance from bromo/chloro substituents .

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling)?

Methodological Answer:

- Use DFT calculations (e.g., Gaussian, ORCA) to compute Fukui indices or electrostatic potential maps, identifying electron-deficient carbons (C-3 or C-5) as reactive sites.

- Compare with analogous bromopyrazines (), where bromine’s electronegativity directs cross-coupling to specific positions.

- Validate predictions with experimental coupling reactions (e.g., Pd-catalyzed with aryl boronic acids) and characterize products via XRD .

Data-Driven Challenges

Q. Why might thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal unexpected stability profiles?

Methodological Answer: Decomposition anomalies (e.g., lower thermal stability than predicted) may stem from:

Q. How do solvent polarity and proticity affect crystallization outcomes?

Methodological Answer: Screen solvents using the Hansen solubility parameters :

- Low polarity (e.g., dichloromethane) may yield needle-like crystals due to slow evaporation.

- Protic solvents (e.g., ethanol) can induce hydrogen bonding with ester carbonyls, altering packing motifs. Use SHELXD for phase refinement if twinning occurs in polar solvents .

Software and Workflow Integration

Q. What are the limitations of SHELX in refining structures with heavy atoms (Br/Cl)?

Methodological Answer: SHELX excels in small-molecule refinement but may struggle with:

Q. How to integrate spectroscopic and crystallographic data into a unified structural report?

Methodological Answer:

- Use WinGX to generate CIF files from XRD data, then export to Mercury for 3D visualization.

- Align NMR chemical shifts with computed (GIAO) shifts from the CIF geometry.

- Prepare tables comparing experimental (XRD bond lengths) vs. calculated (DFT) values, noting deviations >0.05 Å for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.